molecular formula C28H13NO4 B1628002 16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(17),2(15),3,5(14),7,9,11,18(27),20,22,24,28-dodecaene-6,13,19,26-tetrone CAS No. 4229-15-6

16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(17),2(15),3,5(14),7,9,11,18(27),20,22,24,28-dodecaene-6,13,19,26-tetrone

Cat. No.: B1628002
CAS No.: 4229-15-6
M. Wt: 427.4 g/mol
InChI Key: LZBZDELGODNSEK-UHFFFAOYSA-N
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Description

5H-Dinaphtho[2,3-a:2’,3’-i]carbazole-5,10,15,17(16H)-tetrone is a complex organic compound known for its unique structure and properties It is a derivative of carbazole, a tricyclic aromatic compound, and is characterized by its multiple fused rings and ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dinaphtho[2,3-a:2’,3’-i]carbazole-5,10,15,17(16H)-tetrone typically involves multi-step organic reactions. One common method starts with the condensation of 1-aminoanthraquinone and 1-chloroanthraquinone in the presence of copper powder. This is followed by nitration, reduction, and benzoylation with benzoyl chloride. The final steps involve cyclization and oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5H-Dinaphtho[2,3-a:2’,3’-i]carbazole-5,10,15,17(16H)-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

5H-Dinaphtho[2,3-a:2’,3’-i]carbazole-5,10,15,17(16H)-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Dinaphtho[2,3-a:2’,3’-i]carbazole-5,10,15,17(16H)-tetrone involves its interaction with various molecular targets and pathways. Its planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions can generate reactive oxygen species, leading to oxidative stress in cells. These properties make it a candidate for further investigation in cancer therapy and other medical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Dinaphtho[2,3-a:2’,3’-i]carbazole-5,10,15,17(16H)-tetrone stands out due to its specific arrangement of fused rings and ketone groups, which impart unique electronic and photophysical properties. These characteristics make it particularly valuable in the development of advanced materials for organic electronics and photovoltaics.

Properties

CAS No.

4229-15-6

Molecular Formula

C28H13NO4

Molecular Weight

427.4 g/mol

IUPAC Name

16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(17),2(15),3,5(14),7,9,11,18(27),20,22,24,28-dodecaene-6,13,19,26-tetrone

InChI

InChI=1S/C28H13NO4/c30-25-15-5-1-3-7-17(15)27(32)21-19(25)11-9-13-14-10-12-20-22(24(14)29-23(13)21)28(33)18-8-4-2-6-16(18)26(20)31/h1-12,29H

InChI Key

LZBZDELGODNSEK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C(N4)C6=C(C=C5)C(=O)C7=CC=CC=C7C6=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C(N4)C6=C(C=C5)C(=O)C7=CC=CC=C7C6=O

4229-15-6

Origin of Product

United States

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